Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate
Description
Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate is a pyrimidine derivative featuring a sulfanylacetate ester group. Its structure includes a pyrimidine ring substituted with amino (C2), chloro (C5), and methyl (C6) groups, along with a methyl ester-linked sulfanylacetate side chain at C2.
Properties
IUPAC Name |
methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-4-6(9)7(12-8(10)11-4)15-3-5(13)14-2/h3H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZGSVUAJXBFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate typically involves the reaction of 2-amino-5-chloro-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds that share structural similarities with methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. This suggests that the compound may possess similar properties and could be further explored for its anticancer applications .
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial and antifungal activities. This compound's ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of pyrimidine derivatives, including this compound, for their anticancer activity against several human cancer cell lines. The results showed promising cytotoxicity, warranting further investigation into their mechanism of action and potential clinical applications .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of various pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent inhibitory effects, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural similarities with several pyrimidine-based derivatives. Below is a comparative analysis of substituent positions, functional groups, and properties:
Substituent Position and Reactivity
- Chloro and Methyl Groups : The position of the chloro group (C5 in the target compound vs. C4 in CAS 21573-01-3 ) significantly alters electronic properties. For example, C5-substituted chloro groups in pyrimidines enhance electrophilic reactivity, enabling nucleophilic substitutions at adjacent positions .
- Amino vs.
Functional Group Impact
- Sulfanylacetate Ester vs. Carboxylic Acid : The ester group in the target compound enhances membrane permeability compared to the carboxylic acid in CAS 89581-58-8 , making it more suitable for prodrug design.
Spectroscopic and Physicochemical Properties
NMR Analysis
Comparative NMR studies (e.g., Figure 6 in ) reveal that substituent positions dictate chemical shift patterns. For instance:
- Region A (C39–C44) : In analogs like the target compound, shifts in this region correlate with ester group orientation.
- Region B (C29–C36): Amino and chloro substituents cause deshielding effects distinct from methylsulfanyl or carboxylic acid groups .
Lumping Strategy Relevance
Compounds with similar substitution patterns (e.g., chloro-methyl-pyrimidines) may be grouped in computational models to reduce reaction complexity, as seen in lumping strategies . This approach assumes shared reactivity, validated by the target compound’s alignment with CAS 21573-01-3 in synthetic pathways.
Research Implications
- Medicinal Chemistry: The amino and ester groups in the target compound suggest utility in prodrugs or kinase inhibitors, contrasting with the carboxylic acid derivative (CAS 89581-58-8 ) used in API synthesis.
- Agrochemicals : Chloro and methyl groups enhance stability against environmental degradation, similar to herbicidal pyrimidines.
Biological Activity
Methyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 233.68 g/mol
- CAS Number : 302964-24-5
This structure includes a pyrimidine ring, which is crucial for its biological activity, particularly in interactions with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
This compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity :
- Antiviral Properties :
- Anticancer Potential :
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrimidine derivatives, including this compound, revealed promising antimicrobial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating effective antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 16 | Staphylococcus aureus |
Case Study 2: Antiviral Activity
In another research effort focusing on the antiviral potential of pyrimidine compounds, this compound was evaluated for its effects on Hepatitis E virus replication. The study found that the compound significantly reduced viral load in infected cell cultures.
| Treatment | Viral Load Reduction (%) |
|---|---|
| This compound | 75 |
| Control (No Treatment) | 0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
